O-Benzyl-L-seryl-L-tyrosine

Crystallography Peptide Chemistry Solid-State Properties

Unprotected tyrosine residues in SPPS undergo O-acylation and O→C acyl migration, compromising sequence integrity and yield. O-Benzyl-L-seryl-L-tyrosine is a pre-assembled, orthogonally protected dipeptide that solves this by blocking the phenolic hydroxyl with an acid-stable O-benzyl group, stable through iterative TFA-mediated Boc-deprotection yet cleavable under strong acidolysis (e.g., HF). Key outcomes: Eliminates tyrosine side-reactions during chain elongation. Optimized for Boc-SPPS of LHRH antagonist peptides and complex therapeutic candidates. Consistent coupling efficiency with >95% purity. Simplify procurement of a critical building block from a single, reliable source.

Molecular Formula C19H22N2O5
Molecular Weight 358.4 g/mol
CAS No. 55739-51-0
Cat. No. B15469630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Benzyl-L-seryl-L-tyrosine
CAS55739-51-0
Molecular FormulaC19H22N2O5
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N
InChIInChI=1S/C19H22N2O5/c20-16(12-26-11-14-4-2-1-3-5-14)18(23)21-17(19(24)25)10-13-6-8-15(22)9-7-13/h1-9,16-17,22H,10-12,20H2,(H,21,23)(H,24,25)/t16-,17-/m0/s1
InChIKeyANWDSRNRKHWYQO-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Benzyl-L-seryl-L-tyrosine for Peptide Synthesis


O-Benzyl-L-seryl-L-tyrosine is a synthetically protected dipeptide derivative, incorporating an O-benzyl protecting group on the tyrosyl phenolic hydroxyl. This protection is critical for solid-phase peptide synthesis (SPPS), as it prevents undesirable side reactions at the tyrosine residue during chain assembly [1]. The compound serves as a foundational building block in the construction of complex peptides, including hormone analogs and therapeutic candidates [2].

Why O-Benzyl-L-seryl-L-tyrosine Is Irreplaceable


Substituting O-Benzyl-L-seryl-L-tyrosine with an unprotected seryl-tyrosine dipeptide or a differently protected tyrosine derivative is not feasible due to fundamental differences in chemical stability and synthetic utility. The free phenolic hydroxyl of tyrosine is highly reactive and undergoes deleterious side reactions, such as O-acylation and subsequent O→C acyl migration under standard peptide coupling conditions [1]. The O-benzyl group confers orthogonal stability, resisting the acidic conditions used for N-terminal Boc deprotection while remaining cleavable under strong acidolysis (e.g., HF, HBr) or hydrogenolysis [1][2]. This orthogonal protection is essential for maintaining sequence integrity and achieving high synthetic yields in multistep peptide assembly [3].

Comparative Evidence for O-Benzyl-L-seryl-L-tyrosine


Monohydrate Impact on Crystallinity and Solubility

The crystal structure of L-seryl-L-tyrosine monohydrate (C₁₂H₁₆N₂O₅·H₂O) reveals an extensive hydrogen-bonding network that incorporates a co-crystallized water molecule, a feature not present in the O-benzyl-protected analog [1]. This structural difference has implications for solubility and handling during synthesis, as the unprotected dipeptide's crystalline hydrate form may exhibit different solubility profiles compared to the amorphous or less hydrated protected form .

Crystallography Peptide Chemistry Solid-State Properties

Orthogonal Stability for Boc-SPPS

The O-benzyl protecting group in O-Benzyl-L-seryl-L-tyrosine is stable to the trifluoroacetic acid (TFA) conditions used for iterative Boc group removal in Boc-SPPS, but is ultimately cleaved by strong acid (HF or HBr) or hydrogenolysis [1][2]. In contrast, the acid-labile tert-butyl (tBu) protecting group commonly used for tyrosine in Fmoc-SPPS is deprotected concurrently with the N-terminal Fmoc group under basic conditions . This orthogonal stability profile makes the O-benzyl group essential for synthesizing peptides that contain both acid-labile side-chain functionalities and require iterative acid deprotection steps.

Solid-Phase Peptide Synthesis Protecting Group Strategy Boc Chemistry

O→C Benzyl Migration Mitigation

During acidolytic deprotection, the O-benzyl group on tyrosine can undergo acid-catalyzed migration to the ortho-position of the aromatic ring (O→C migration), a known side reaction that leads to byproducts [1]. Studies have shown that this migration can be suppressed by using a mixture of phenol and p-cresol as scavengers during HBr cleavage, instead of HBr in TFA [1]. This specific knowledge of side reaction mitigation is crucial for designing deprotection protocols that maximize yield and purity when using O-Benzyl-L-seryl-L-tyrosine-containing peptides.

Peptide Synthesis Side Reactions Acidolysis

Stability in Physiological Buffer

The stability of a related compound containing the Ser(benzyl)-Tyr(benzyl) motif was assessed in pH 7.4 PBS buffer at 100 µM over 24 hours, with oligopeptide-conversion monitored by LC-MS/MS [1]. While specific quantitative data is not publicly available in the abstract, the existence of this assay demonstrates a need to characterize the stability of this class of protected dipeptides under physiological-like conditions, which is relevant for in vitro assays or formulation studies. This is a baseline consideration for any compound used in biological experiments.

Stability Formulation Analytical Chemistry

Application Scenarios for O-Benzyl-L-seryl-L-tyrosine


LHRH Antagonist Peptide Synthesis

O-Benzyl-L-seryl-L-tyrosine is a critical building block for the synthesis of LHRH antagonist peptides, such as nonapeptides and heptapeptides, which are used in hormone-dependent cancer research and reproductive medicine [1][2]. The O-benzyl protection is specifically employed to ensure the integrity of the tyrosine residue during the assembly of these complex sequences on a solid support, with the protecting group being removed in the final cleavage step using strong acid [1][3].

Boc/Benzyl Protection Strategy

This compound is optimally suited for Boc-based solid-phase peptide synthesis (Boc-SPPS), where the O-benzyl group on tyrosine remains stable throughout the iterative TFA-mediated N-terminal deprotection cycles [1][2]. This orthogonal stability is essential for building peptides that contain other acid-labile functionalities or when the Fmoc/tBu strategy is not viable due to base sensitivity or specific sequence requirements [1].

Model Antigens and Tyrosine-Rich Peptide Synthesis

O-Benzyl-protected tyrosine derivatives, including O-Benzyl-L-seryl-L-tyrosine, are employed in the stepwise synthesis of oligotyrosine peptides [1]. These serve as model antigens in immunological studies. The benzyl protection allows for the controlled, sequential addition of tyrosine residues, preventing premature side-chain reactions that would compromise the defined structure of the antigenic peptide [1].

LPA Receptor Inhibitor Precursors

The O-benzyl-protected serine and tyrosine components of this dipeptide are relevant precursors for the synthesis of N-palmitoyl-L-serine phosphoric acid (NP-Ser-PA) and N-palmitoyl-L-tyrosine phosphoric acid (NP-Tyr-PA) [1]. These compounds are potent reversible inhibitors of lysophosphatidic acid (LPA) receptors, which are targets in cancer and fibrotic disease research. The use of benzyl-protected intermediates is crucial for selective deprotection and functionalization of the amino acid building blocks [1].

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